![molecular formula C8H16Cl2N4 B3013434 N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine;dihydrochloride CAS No. 2413876-63-6](/img/structure/B3013434.png)
N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine;dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve multiple steps, including alkylation, condensation, and cyclization reactions. For instance, the synthesis of N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves regiospecific alkylation with dimethyl sulfate and condensation with N-methylguanidine . Another example is the stereoselective process for preparing N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which includes an asymmetric Michael addition and a stereoselective alkylation . These methods highlight the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms within the ring, which can participate in hydrogen bonding and other interactions. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine shows molecules forming inversion dimers via pairs of N—H⋯N hydrogen bonds, which are further packed into layers by π-stacking interactions . These structural features are crucial for the biological activity of these compounds.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including cyclization and rearrangement. For instance, the synthesis of 5H-pyrido[1,2-a]pyrimido[5,4-e]pyrimidin-5-ones and their rearrangement to 5H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidin-5-ones involves heating reactants in ethanol and subsequent heating with amines . These reactions are significant for creating compounds with specific structural and biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents and the overall molecular structure. For example, the antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings was synthesized using citrazinic acid as a starting material, and their properties were evaluated against various pathogens . Similarly, a series of 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido (2, 3-d) pyrimidin-4-amine compounds were synthesized and characterized for their antibacterial and antioxidant activities . These studies demonstrate the importance of the physical and chemical properties in determining the potential applications of pyrimidine derivatives in pharmaceuticals.
Scientific Research Applications
Synthesis and Application in Heterocyclic Chemistry
Synthesis of Pyrimidine Linked Heterocyclics
This compound has been used in the synthesis of pyrimidine linked pyrazole heterocyclics, demonstrating utility in the creation of compounds with insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Creation of Pyrimidine-Azitidinone Analogues
The compound has been utilized in synthesizing new pyrimidine-azitidinone analogues, with these compounds showing promise in terms of antimicrobial and antitubercular activities (Chandrashekaraiah et al., 2014).
Development of Pharmacologically Active Compounds
Anticancer Activity Research
Research has shown its application in the synthesis of compounds like pyrazolo[3,4-d]pyrimidin-4-ones, which have been tested and showed antitumor activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
Exploration of Antidepressant Properties
The compound has been used in creating Schiff's bases and 2-azetidinones of isonocotinyl hydrazone, showing potential as antidepressant and nootropic agents (Thomas et al., 2016).
Use in Organic Synthesis Techniques
Microwave-Assisted Synthesis
This compound has been part of research involving microwave-assisted synthesis, demonstrating its role in efficient and rapid production of heterocyclic compounds (Naidu & Bhuyan, 2014).
Design of Experiments Optimization
It's also involved in DoE optimization studies, aiding in the improved synthesis of compounds like 4,6-dihydropteridinones (Stone et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-5-(methylaminomethyl)pyrimidin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-9-4-7-5-10-8(11-6-7)12(2)3;;/h5-6,9H,4H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVKLSXXRGSKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(N=C1)N(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2413876-63-6 |
Source
|
Record name | N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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